

# 1-Allylcyclohexanol CAS number 1123-34-8 characterization

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## Compound of Interest

Compound Name: 1-Allylcyclohexanol

Cat. No.: B074781

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An In-depth Technical Guide to the Characterization of **1-Allylcyclohexanol** (CAS No. 1123-34-8)

## Introduction

**1-Allylcyclohexanol** (CAS No. 1123-34-8) is a tertiary alcohol with the molecular formula  $C_9H_{16}O$ .<sup>[1][2][3]</sup> Its structure, featuring a cyclohexanol core with an allyl group at the C1 position, makes it a valuable intermediate in organic synthesis.<sup>[1]</sup> The presence of two key functional groups—a hydroxyl group and a terminal alkene—provides dual reactivity, allowing for a wide range of subsequent chemical transformations. This guide provides a comprehensive overview of the essential physicochemical properties, a detailed protocol for its synthesis via the Grignard reaction, and a multi-faceted approach to its structural characterization using modern spectroscopic techniques. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently synthesize and verify the identity and purity of this versatile compound.

## Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate reaction conditions, purification strategies, and handling procedures.

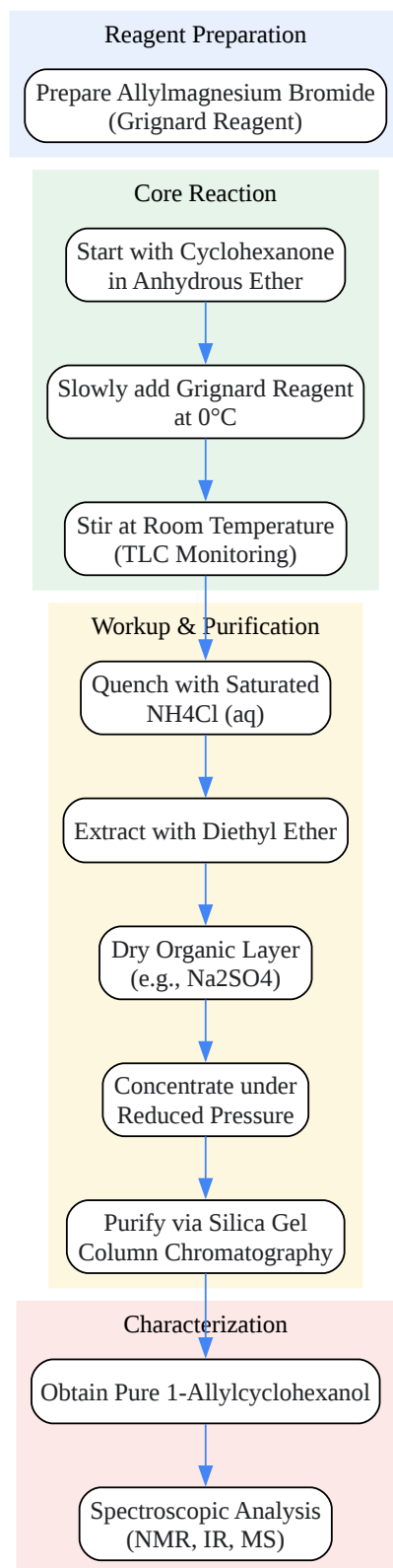
Property	Value	Source
CAS Number	1123-34-8	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O	[1][2][3]
Molecular Weight	140.22 g/mol	[1][2]
IUPAC Name	1-(prop-2-en-1-yl)cyclohexan-1-ol	[2]
Density	~0.934 g/cm <sup>3</sup>	[1][4]
Boiling Point	~190 °C (463.2 K)	[1][5][6]
Water Solubility	3 g/L (at 20 °C)	[7]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	[2][7]
XLogP3-AA	2.3	[7]

## Synthesis via Grignard Reaction: A Mechanistic Approach

The most direct and common synthesis of **1-allylcyclohexanol** is through the nucleophilic addition of an allyl organometallic reagent to cyclohexanone. The Grignard reaction is particularly well-suited for this transformation due to its high efficiency and the commercial availability of the starting materials.[8][9]

**Causality of Experimental Design:** The Grignard reagent, allylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the allyl group.[8] Cyclohexanone possesses an electrophilic carbonyl carbon, making it an ideal target for nucleophilic attack. The reaction must be conducted under strictly anhydrous (water-free) conditions because Grignard reagents are also strong bases and will be quenched by any protic solvent like water, protonating the carbanion and halting the desired reaction.[8] Anhydrous ether (like diethyl ether or THF) is the solvent of choice as it is aprotic and effectively solvates and stabilizes the Grignard reagent.[8][10] The reaction is followed by an acidic workup to protonate the intermediate alkoxide, yielding the final tertiary alcohol.

# Experimental Workflow: Synthesis of 1-Allylcyclohexanol



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Caption: Workflow for the synthesis and purification of **1-allylcyclohexanol**.

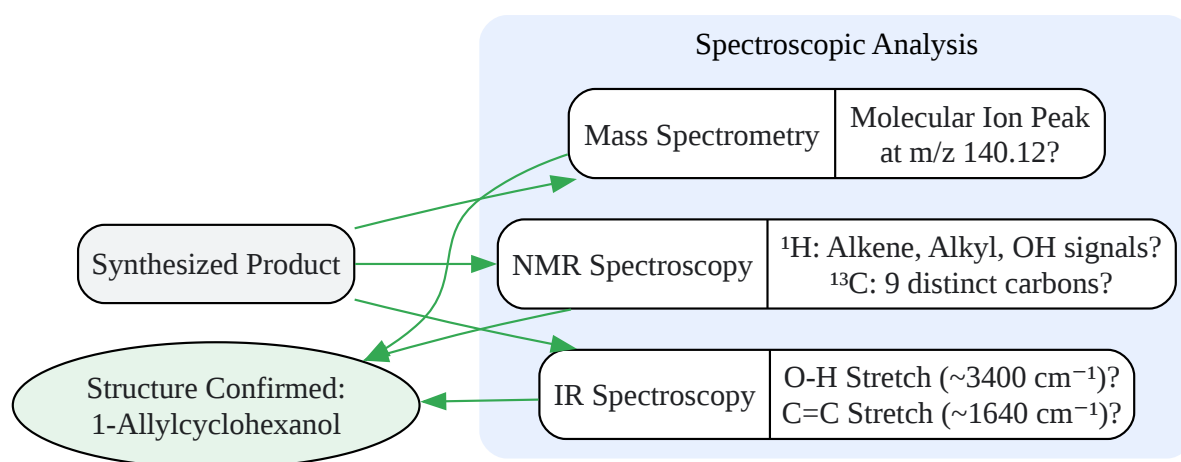
## Detailed Synthesis Protocol

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
- **Grignard Formation:** Place magnesium turnings in the flask. Add a solution of allyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary. The formation of the gray, cloudy allylmagnesium bromide solution indicates a successful reaction.<sup>[11]</sup>
- **Nucleophilic Addition:** Cool the Grignard solution to 0°C in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10°C during the addition.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of cyclohexanone.
- **Workup:** Cool the flask again to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl). This acidic salt protonates the alkoxide and neutralizes excess Grignard reagent.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
- **Drying and Concentration:** Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>). Filter off the drying agent and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by silica gel column chromatography to yield pure **1-allylcyclohexanol**.<sup>[4]</sup>

# Spectroscopic Characterization: A Validating System

The identity and purity of the synthesized product must be confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they form a self-validating system.

## Logical Characterization Pathway



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Caption: Integrated workflow for the structural confirmation of **1-allylcyclohexanol**.

## $^1\text{H}$ NMR Spectroscopy

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The expected spectrum for **1-allylcyclohexanol** will show distinct signals for the allyl, cyclohexyl, and hydroxyl protons.

Proton Assignment	Approx. Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Key Structural Insight
-OH	1.5 - 2.5 (variable)	Singlet (broad)	1H	Confirms presence of hydroxyl group.
=CH-	5.8 - 6.0	Multiplet (ddt)	1H	Internal alkene proton.
=CH <sub>2</sub>	5.0 - 5.2	Multiplet	2H	Terminal alkene protons.
-CH <sub>2</sub> - (allyl)	2.2 - 2.4	Doublet	2H	Protons adjacent to the double bond.
-CH <sub>2</sub> - (cyclohexyl)	1.2 - 1.8	Multiplet (broad)	10H	Protons of the cyclohexane ring.

Causality of Signal Assignment: The alkene protons (=CH- and =CH<sub>2</sub>) are significantly deshielded and appear downfield (5.0-6.0 ppm) due to the anisotropic effect of the  $\pi$ -bond.<sup>[12]</sup> The allylic protons (-CH<sub>2</sub>-) are adjacent to the double bond and appear around 2.2-2.4 ppm. The cyclohexane ring protons produce a complex, overlapping multiplet in the aliphatic region (1.2-1.8 ppm). The hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration and solvent, due to hydrogen bonding.<sup>[13]</sup>

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon environments in the molecule. For the C<sub>9</sub> structure of **1-allylcyclohexanol**, nine distinct signals are expected.

Carbon Assignment	Approx. Chemical Shift ( $\delta$ , ppm)	Key Structural Insight
C-OH (quaternary)	70 - 75	Quaternary carbon bonded to oxygen.
=CH-	134 - 136	Internal alkene carbon.
=CH <sub>2</sub>	116 - 118	Terminal alkene carbon.
-CH <sub>2</sub> - (allyl)	45 - 50	Allylic carbon.
Cyclohexyl Carbons	22 - 40	Four distinct signals for the 5 CH <sub>2</sub> groups of the ring.

Causality of Signal Assignment: The quaternary carbon attached to the electronegative oxygen (C-OH) is deshielded and appears around 70-75 ppm. The sp<sup>2</sup> hybridized carbons of the alkene group are found further downfield (116-136 ppm). The remaining sp<sup>3</sup> hybridized carbons of the allyl group and cyclohexane ring appear in the upfield aliphatic region (22-50 ppm).

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group	Approx. Wavenumber (cm <sup>-1</sup> )	Appearance	Key Structural Insight
O-H Stretch (Alcohol)	3200 - 3600	Broad, strong	Confirms presence of hydroxyl group, broadened by H-bonding. <a href="#">[14]</a>
C-H Stretch (sp <sup>3</sup> )	2850 - 3000	Strong	Aliphatic C-H bonds in the cyclohexane and allyl groups. <a href="#">[14]</a>
C-H Stretch (sp <sup>2</sup> )	3050 - 3100	Medium	Alkene C-H bonds.
C=C Stretch (Alkene)	1640 - 1650	Medium	Confirms presence of the carbon-carbon double bond.
C-O Stretch (Alcohol)	1000 - 1200	Strong	C-O single bond of the tertiary alcohol.

Causality of Absorption Bands: The most prominent feature is the broad O-H stretching band, a hallmark of alcohols capable of hydrogen bonding.[\[14\]](#) The presence of both sp<sup>3</sup> and sp<sup>2</sup> C-H stretches just below and above 3000 cm<sup>-1</sup>, respectively, confirms the aliphatic and vinylic components. The C=C double bond stretch at ~1645 cm<sup>-1</sup> is a definitive indicator of the allyl group.[\[15\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.



m/z Value	Ion	Key Structural Insight
140	$[M]^+$	Molecular ion peak, confirming the molecular weight of 140.22 g/mol . <a href="#">[3]</a>
122	$[M - H_2O]^+$	Loss of a water molecule, characteristic of alcohols.
99	$[M - C_3H_5]^+$	Loss of the allyl group (radical), a common fragmentation pathway.
41	$[C_3H_5]^+$	Allyl cation, a stable and often prominent fragment.

Causality of Fragmentation: Under electron ionization (EI), the molecular ion  $[M]^+$  is formed. A characteristic fragmentation for alcohols is the loss of water (18 Da) to give a peak at m/z 122. Another predictable fragmentation is the cleavage of the C-C bond between the ring and the allyl group, resulting in the loss of an allyl radical (41 Da) to give a peak at m/z 99, or the formation of a stable allyl cation at m/z 41.[\[3\]](#)

## Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-allylcyclohexanol** presents several hazards.

- GHS Classification:
  - Acute Toxicity, Oral (Category 3)[\[7\]](#)
  - Skin Irritation (Category 2)[\[2\]](#)[\[7\]](#)
  - Serious Eye Damage (Category 1) / Serious Eye Irritation[\[2\]](#)[\[7\]](#)[\[16\]](#)
  - Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation[\[2\]](#)[\[7\]](#)[\[16\]](#)
- Hazard Statements:

- H301: Toxic if swallowed.[2]
- H315: Causes skin irritation.[2]
- H318: Causes serious eye damage.[2]
- H335: May cause respiratory irritation.[2][16]
- Precautionary Measures:
  - Use only in a well-ventilated area.[7][16]
  - Wear protective gloves, clothing, and eye/face protection.[7][16]
  - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][16]
  - Wash skin thoroughly after handling.[7][16]
  - In case of contact with eyes, rinse cautiously with water for several minutes.[16]

## Conclusion

The comprehensive characterization of **1-allylcyclohexanol** (CAS No. 1123-34-8) is achieved through a logical and integrated workflow. Synthesis via the Grignard reaction provides a reliable route to the compound, whose identity is then unequivocally confirmed by a suite of spectroscopic techniques.  $^1\text{H}$  and  $^{13}\text{C}$  NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and alkene functional groups, and mass spectrometry verifies the molecular weight and provides insight into fragmentation patterns. Adherence to established safety protocols is essential when handling this compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize, characterize, and utilize **1-allylcyclohexanol** in their scientific endeavors.

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